![molecular formula C25H22N4O4S B2717669 3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide CAS No. 1226431-45-3](/img/no-structure.png)

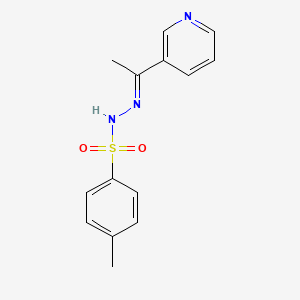

3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

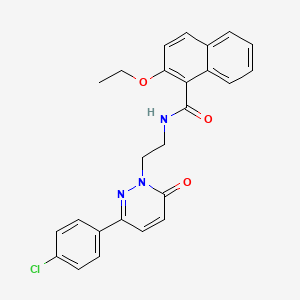

3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide, also known as compound 1, is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. This compound has been shown to possess a range of interesting biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In

Aplicaciones Científicas De Investigación

Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to the specified compound, has shown significant DNA binding and cleavage properties, leading to genotoxicity and anticancer activity. These complexes demonstrate an ability to induce cell death primarily through apoptosis, with certain derivatives being particularly effective against human tumor cells, including colon adenocarcinoma and leukemia cells (González-Álvarez et al., 2013).

Enzyme Inhibition

Sulfonamide derivatives have been evaluated for their inhibitory action against carbonic anhydrase (CA), an enzyme associated with various physiological processes. Some studies have found biphenylsulfonamides to be efficient inhibitors of tumor-associated CA isozymes, exhibiting cytotoxic activity against human colon, lung, and breast cancer cell lines (Morsy et al., 2009).

Antimicrobial and Antifungal Properties

Certain N-ethyl-N-methylbenzenesulfonamide derivatives have shown effective antimicrobial and antiproliferative agents, displaying significant activity against different human cell lines and pathogens. These derivatives have been synthesized and tested for their cytotoxicity, showcasing potential as therapeutic agents (Abd El-Gilil, 2019).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide' involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2-ethylsulfonyl-1,3-benzothiazole-6-amine in the presence of a base to form the desired product.", "Starting Materials": [ "3-chloro-2-methylbenzenesulfonyl chloride", "2-ethylsulfonyl-1,3-benzothiazole-6-amine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 3-chloro-2-methylbenzenesulfonyl chloride in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Add 2-ethylsulfonyl-1,3-benzothiazole-6-amine to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound '3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide'." ] } | |

Número CAS |

1226431-45-3 |

Nombre del producto |

3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide |

Fórmula molecular |

C25H22N4O4S |

Peso molecular |

474.54 |

Nombre IUPAC |

3-(3-methylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22N4O4S/c1-15(2)32-19-9-7-17(8-10-19)23-26-21(33-27-23)14-28-20-11-12-34-22(20)24(30)29(25(28)31)18-6-4-5-16(3)13-18/h4-13,15H,14H2,1-3H3 |

Clave InChI |

DCEJPURIDRHNOK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2717587.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride](/img/structure/B2717593.png)

![3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717595.png)

![5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2717600.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2717601.png)